Pentasulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

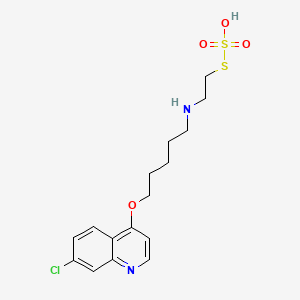

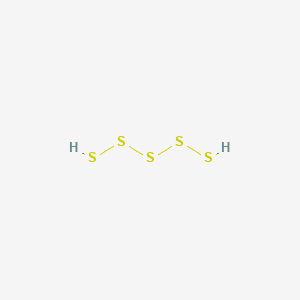

Pentasulfane is a sulfur hydride. It is a conjugate acid of a pentasulfanide.

Aplicaciones Científicas De Investigación

Chemical Equilibration in Natural o-Benzopolysulfanes

Research shows that natural o-benzopolysulfanes, often thought to exist as trisulfane or pentasulfane, may also include heptasulfanes. A study demonstrated a facile equilibration between tri-, penta-, and heptasulfanes in solution, suggesting similar behavior in natural products (Aebisher et al., 2007).

Structural Studies of Bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane

The molecular structure of bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane was studied, revealing unique features like a full-turn helix in the pentasulfane chain. This research contributes to understanding the structural complexity of such compounds (Rae et al., 2004).

Desulfurization of Industrial Water-Alkaline Solutions

A study investigated the reagent extraction of sulfides from water-alkaline solutions, focusing on their use in high-temperature greases for steam applications. The conditions for obtaining sodium pentasulfide and its adsorption on mixed sorbents were established, offering insights into industrial desulfurization methods (Khudoyarova et al., 2020).

Synthesis and Characterization of PEGylated Benzopolysulfanes

Research on benzopolysulfanes, including PEG pentasulfane, focused on their water solubility, antitumor activity, and propensity to equilibrate and desulfurate. These findings are significant for developing new drug leads and understanding the role of polysulfur linkages in medicinal chemistry (Mahendran et al., 2010).

Catalytic Applications in Aromatization of Lower Alkanes

Studies have explored the role of zinc and gallium in pentasils, used as catalysts for the aromatization of ethane and propane. These findings contribute to the understanding of catalyst behavior in chemical transformations, particularly in the field of petrochemical processing (Yakerson et al., 1989).

Phosphorus Pentasulfide in Chemical Synthesis

Research has shown that phosphorus pentasulfide is a mild, effective reagent for reducing sulfoxides to sulfides. This discovery has implications for chemical synthesis, providing a selective method for reducing specific functional groups (Still et al., 1978).

Electrochemical Evidence for Pentasulfide Complexes

Studies have identified stable pentasulfide complexes with common base metals like Mn, Fe, Co, Ni, Cu, and Zn. These complexes, discovered through voltammetric methods, are significant for understanding the behavior of these metals in various chemical environments (Chadwell et al., 1999).

Cutting Fluid Efficacy in Industrial Operations

Research on the use of a pentasulfide additive in turning and milling operations of steel workpieces provided insights into the efficacy of cutting fluids in industrial processes. The study proposed a lubrication model based on the indirect lubrication of tool/workpiece and tool/chip contacts (Minfray et al., 2014).

Propiedades

Nombre del producto |

Pentasulfane |

|---|---|

Fórmula molecular |

H2S5 |

Peso molecular |

162.4 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H |

Clave InChI |

FBNHIFPJXGPDIP-UHFFFAOYSA-N |

SMILES canónico |

SSSSS |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.